molecular formula C21H20O10 B1665589 Cosmosiin CAS No. 578-74-5

Cosmosiin

Cat. No. B1665589
CAS RN: 578-74-5
M. Wt: 432.4 g/mol
InChI Key: KMOUJOKENFFTPU-OBJCFNGXSA-N
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Description

Cosmosiin, also known as apigenin 7-O-β-glucoside, is a naturally occurring flavone glycoside compound . It has potential health benefits, including antioxidant and immunomodulatory effects .


Synthesis Analysis

Cosmosiin is synthesized by a novel C-glycosyltransferase (designated DcaCGT) in the orchid Dendrobium catenatum . DcaCGT can catalyze not only di-C-glycosylation but also O-glycosylation. Apart from catalyzing 2-hydroxynaringenin and phloretin to the respective di-C-glycosides, DcaCGT also catalyzes apigenin to cosmosiin .


Molecular Structure Analysis

The molecular formula of Cosmosiin is C21H20O10 . Its average mass is 432.378 Da and its mono-isotopic mass is 432.105652 Da .


Chemical Reactions Analysis

Cosmosiin has been found to increase the levels of the ADAM10 protein in human cell lines without altering its mRNA level . This effect was attenuated by translation inhibitors or by deleting the 5’UTR of ADAM10, suggesting that a translational mechanism was responsible for the increased levels of ADAM10 .


Physical And Chemical Properties Analysis

Cosmosiin is a white crystal that is soluble in methanol, ethanol, DMSO, and other organic solvents .

Scientific Research Applications

Field

The specific scientific field is Oncology , particularly focusing on Colorectal Cancer .

Summary of the Application

Cosmosiin, a naturally occurring flavone glycoside compound, has potential health benefits, including antioxidant and immunomodulatory effects . It has been studied for its effects on colorectal cancer cell lines .

Methods of Application

The study investigated the effects of cosmosiin treatment on colorectal cancer cell lines . The exact experimental procedures and technical details are not provided in the search results.

Results or Outcomes

The study showed that cosmosiin effectively suppresses the expression of PD-L1 (Programmed death-ligand 1), a key target for immunotherapy that is overexpressed in the cells of colorectal cancer . Cosmosiin triggers apoptosis, which is facilitated through pathways that are related to reactive oxygen species . These outcomes suggest that cosmosiin could be a promising candidate for an immune checkpoint inhibitor in the treatment of colorectal cancer .

Application in Neurology

Field

The specific scientific field is Neurology , particularly focusing on Alzheimer’s Disease .

Summary of the Application

The α-secretase “a disintegrin and metalloproteinase domain-containing protein” (ADAM10) is involved in the processing of amyloid precursor protein (APP). Upregulation of ADAM10 precludes the generation of neurotoxic β-amyloid protein (Aβ) and represents a plausible therapeutic strategy for Alzheimer’s disease (AD) .

Methods of Application

The study performed high-throughput small-molecule screening in SH-SY5Y (human neuroblastoma) cells that stably express a luciferase reporter gene driven by the ADAM10 promoter, including a portion of its 5’-untranslated region (5’UTR). This led to the discovery of cosmosiin .

Results or Outcomes

In human cell lines (SH-SY5Y and HEK293), cosmosiin proportionally increased the levels of the immature and mature forms of the ADAM10 protein without altering its mRNA level . This effect was attenuated by translation inhibitors or by deleting the 5’UTR of ADAM10, suggesting that a translational mechanism was responsible for the increased levels of ADAM10 . These results suggest that cosmosiin may be a potential therapeutic agent in the treatment of AD .

properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-5-12(24)17-13(25)7-14(30-15(17)6-11)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-28H,8H2/t16-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOUJOKENFFTPU-QNDFHXLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401028774
Record name 7-(beta-D-Glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apigetrin

CAS RN

578-74-5
Record name Apigenin 7-O-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=578-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apigetrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(beta-D-Glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APIGETRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OF2S66PCH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cosmosiin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037340
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,230
Citations
YK Rao, MJ Lee, K Chen, YC Lee, WS Wu… - Evidence-Based …, 2011 - hindawi.com
… Two flavone glycosides, rhoifolin and cosmosiin were isolated … In differentiated 3T3-L1 adipocytes, rhoifolin and cosmosiin … Particularly, rhoifolin and cosmosiin at 0.5 and 20 μM, …
Number of citations: 71 www.hindawi.com
Z Min, Y Tang, XT Hu, BL Zhu, YL Ma… - Frontiers in Molecular …, 2018 - frontiersin.org
… of cosmosiin (apigenin 7-O-β-glucoside). Here, we report that in human cell lines (SH-SY5Y and HEK293), cosmosiin … necessary for mediating the cosmosiin-induced enhancement of …
Number of citations: 16 www.frontiersin.org
MV Lakshmi, TS Swapna - Medicinal Plants-International …, 2021 - indianjournals.com
… cosmosiin showed the highest abundance. Then the molecular docking studies of cosmosiin … The present study revealed that cosmosiin binds effectively to the active sites of all the three …
Number of citations: 2 www.indianjournals.com
DSA Chaves, FS Frattani, M Assafim… - Natural Product …, 2011 - journals.sagepub.com
… Our results showed that Pc, apigenin and cosmosiin interfere on haemostasis inhibiting platelet aggregation. To the best of our knowledge this is the first report for the cosmosiin …
Number of citations: 81 journals.sagepub.com
LF Lalfakawmi, L Tochhawng… - Indian Journal …, 2023 - sciresol.s3.us-east-2.amazonaws …
… power of cosmosiin and vanillic acid. The synergistic effect of cosmosiin and vanillic acid … Novelty: Our study corroborates that cosmosiin and vanillic acid have stronger antioxidative …
RAN Xiao-Ku, W Xiao-Tong, LIU Pei-Pei… - Chinese journal of …, 2013 - Elsevier
… Furthermore, RP-HPLC and colorimetric methods were used for the analysis of cosmosiin and total flavonoids. RESULTS: A new lignan, together with five known compounds were …
Number of citations: 25 www.sciencedirect.com
NI Kashchenko, DN Olennikov - Russian Journal of Bioorganic Chemistry, 2017 - Springer
… 4 /0.006 M HClO 4 –acetonitrile and cosmosiin as a reference compound. Optimal conditions for … ) of cosmosiin were 84 and 255 ng/mL, respectively. The accuracy for cosmosiin content …
Number of citations: 9 link.springer.com
M Nogradi, L Farkas, H Wagner, L Hörhammer - Tetrahedron Letters, 1967 - Elsevier
3 February 1567) dibenzoyl-apigenin (1) in pyridine with acetobromglucose in the presence of silver carbonate. After the usual work-up and saponification a crystalline glucoside of mp …
Number of citations: 3 www.sciencedirect.com
Z Ren, X Ji, Z Jiao, Y Luo, GQ Zhang, S Tao… - Horticulture …, 2020 - academic.oup.com
… also catalyzes apigenin to cosmosiin. Targeted metabolic profiling … cosmosiin) in different tissues showed that vicenin-2 was the most abundant product of this novel enzyme. Cosmosiin …
Number of citations: 27 academic.oup.com
SI Ahmed, MQ Hayat, S Zahid, M Tahir… - Tropical Journal of …, 2017 - ajol.info
… and neuroprotective effects, due at least in part to two known flavonoids, viz, amurensin and cosmosiin, which have been found for the first time in this study to be present in this plant. …
Number of citations: 25 www.ajol.info

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